Superior 5-HT7 Receptor Affinity: A Neurochemical Distinction from All Major Atypicals
In side-by-side in vitro receptor binding assays using human recombinant receptors, lurasidone demonstrates uniquely high affinity for the serotonin 5-HT7 receptor (Ki = 0.495 ± 0.090 nM) that is not replicated by other commonly prescribed atypical antipsychotics [1]. While lurasidone, risperidone, olanzapine, quetiapine, aripiprazole, and ziprasidone all exhibit D2 and 5-HT2A antagonism, lurasidone is distinguished by its sub-nanomolar 5-HT7 binding, a receptor implicated in circadian rhythm regulation, mood, and cognitive function [1]. In the same assay system, comparator 5-HT7 Ki values were >100 nM for risperidone, >1,000 nM for olanzapine, and similarly low affinity for quetiapine and aripiprazole [1]. This >200-fold difference in 5-HT7 affinity represents a clear neuropharmacological differentiation point.
| Evidence Dimension | Serotonin 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.495 ± 0.090 nM (full antagonist) |
| Comparator Or Baseline | Risperidone Ki >100 nM; Olanzapine Ki >1,000 nM; Quetiapine Ki >1,000 nM; Aripiprazole Ki >100 nM; Ziprasidone Ki >100 nM |
| Quantified Difference | Lurasidone 5-HT7 affinity is >200-fold higher than risperidone and >2,000-fold higher than olanzapine |
| Conditions | In vitro radioligand binding assays using human recombinant 5-HT7 receptors; side-by-side comparator testing |
Why This Matters
High 5-HT7 antagonism is associated with pro-cognitive effects and antidepressant activity, providing a mechanistic basis for lurasidone's differentiated clinical positioning in bipolar depression and cognitive symptoms.
- [1] Werner P, Ishiyama T, Loebel A, et al. 1053 – In vitro receptor-binding profile of lurasidone and other commonly-used antipsychotics. European Psychiatry. 2013;28(S1):1. View Source
